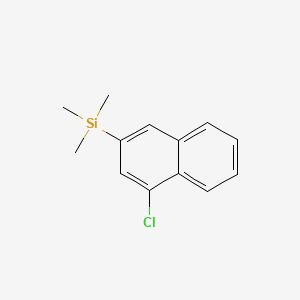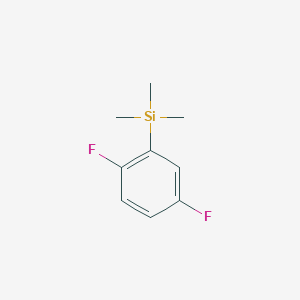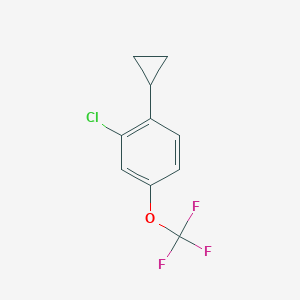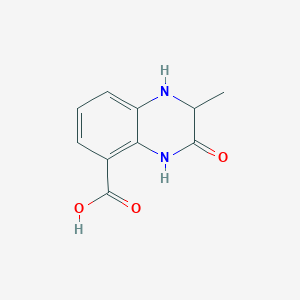![molecular formula C19H24N2O3S B13699841 N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)
N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide is a complex organic compound known for its significant role in various scientific research fields This compound is characterized by its unique structure, which includes a phenylcyclohexyl group, a pyridyl group, and a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the cis-4-phenylcyclohexyl intermediate This intermediate is then reacted with a pyridyl derivative under specific conditions to form the desired compound The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of anhydrous solvents. Substitution reactions often require elevated temperatures and prolonged reaction times to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential as a ligand in receptor binding studies and as a tool for investigating cellular pathways.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide can be compared with other similar compounds, such as:
N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide: This compound has a similar structure but differs in the presence of a piperidyl group instead of a pyridyl group.
N-((2R,3S)-2-(((cis-4-phenylcyclohexyl)oxy)methyl)-3-pyridyl)methanesulfonamide: This compound has a different stereochemistry, which can influence its biological activity and interactions.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H24N2O3S |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
N-[2-[(4-phenylcyclohexyl)oxymethyl]pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C19H24N2O3S/c1-25(22,23)21-18-8-5-13-20-19(18)14-24-17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-8,13,16-17,21H,9-12,14H2,1H3 |
InChI-Schlüssel |
WSUSGAMFWLYJON-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(N=CC=C1)COC2CCC(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B13699768.png)



![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)





